N-(5-methylpyridin-2-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide
Description
N-(5-methylpyridin-2-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-16-7-8-19(22-13-16)24-21(27)26-11-9-25(10-12-26)14-18-15-28-20(23-18)17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYPZXJFIRRQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Ring Formation: The piperazine ring is often introduced via nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the thiazole and piperazine derivatives with the pyridine moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-methylpyridin-2-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide
- N-(2-chlorophenyl)-2-phenylacetamide
- N-(2-methylphenyl)-2-phenylacetamide
Uniqueness
N-(5-methylpyridin-2-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
